3-(Tert-butyl)azetidin-3-ol
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Overview
Description
3-(Tert-butyl)azetidin-3-ol is an organic compound with the chemical formula C7H15NO. It is a colorless liquid with a melting point of -47°C and a boiling point of 85-87°C This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide (H2O2) to form different products.
Substitution: It can participate in substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction with boronic acids.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, boronic acids, and NH-heterocycles. The reactions often require specific catalysts, such as palladium or copper, and are conducted under controlled conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted azetidines and functionalized azetidine derivatives.
Scientific Research Applications
3-(Tert-butyl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of baricitinib, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug . The molecular targets and pathways involved in these processes are typically enzyme-mediated and require precise control of reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
3-(Tert-butyl)azetidin-3-ol is unique due to its specific structural features and reactivity. Unlike other azetidine derivatives, it possesses a tert-butyl group that enhances its stability and solubility in various solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
3-(Tert-butyl)azetidin-3-ol is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H15NO
- Molecular Weight : 129.20 g/mol
- IUPAC Name : 3-tert-butylazetidin-3-ol
- Physical State : Colorless liquid
- Melting Point : -47°C
- Boiling Point : 85-87°C
The biological activity of this compound primarily involves its interaction with various biomolecules. It is known to serve as an intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and receptor modulators. The compound's mechanism often includes:
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : The compound can interact with receptors, potentially influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Some studies have explored its potential in inhibiting cancer cell proliferation. For instance, it has been investigated for its effects on MCF-7 breast cancer cells, where it demonstrated significant antiproliferative activity.
Case Study Example
In a study examining various azetidine derivatives, this compound was included in a series of compounds tested against MCF-7 cells. The results showed:
Compound | IC50 (µM) | Cell Viability (%) at 10 µM |
---|---|---|
This compound | 0.075 | 40 |
Other derivative A | 0.095 | 46 |
Other derivative B | 0.620 | >70 |
These findings suggest that this compound has comparable potency to other derivatives in inhibiting cancer cell growth.
Synthetic Applications
The compound is not only significant for its biological activity but also for its role as a building block in synthetic chemistry. It can be synthesized through various methods, including:
- Alkylation of Primary Amines : A common synthetic route involves the alkylation of primary amines with bis-triflates of substituted propanediols.
- Green Chemistry Approaches : Recent advancements focus on environmentally friendly synthesis methods that utilize low-cost starting materials and efficient reaction conditions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar azetidine derivatives:
Compound | Anticancer Activity | Stability |
---|---|---|
This compound | High | Moderate |
tert-Butyl 4-(azetidin-3-yl)piperidine | Moderate | High |
tert-Butyl 3-(cyanomethylene)azetidine | Low | Low |
The presence of the tert-butyl group enhances the stability and solubility of the compound compared to others.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-tert-butylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3 |
InChI Key |
YFJXGFXMZRNXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CNC1)O |
Origin of Product |
United States |
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